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molecular formula C12H11NO B1586020 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile CAS No. 33143-92-9

4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile

Cat. No. B1586020
M. Wt: 185.22 g/mol
InChI Key: BJBUSSBIFHSXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05536833

Procedure details

To a solution of 4-cyanophenol (655 g, 5.50 mol) in acetonitrile (10 L) at 0° C. under nitrogen was added cuprous chloride (495 mg, 5 mmol, 0.001 eq., 0.1 mol %). DBU (970 mL 6.51 mol) was added slowly while maintaining the temperature at <5° C. 3-Chloro-3-methyl-1-butyne (570 mL, 5 mole) was added. After stirring for 4 hours at 0° C., the mixture was concentrated at reduced pressure and the residue was partitioned between ethyl acetate (5 L) and 1N HCl (2 L). The organic fraction was washed with 1N NaOH (2×1 L), water (1 L), and brine (1 L). After drying (magnesium sulfate), the solvent was removed at reduced pressure to afford the title compound as a yellow oil (930 g) which was used without further purification.
Quantity
655 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
495 mg
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Name
Quantity
970 mL
Type
reactant
Reaction Step Two
Quantity
570 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)#[N:2].C1CCN2C(=NCCC2)CC1.Cl[C:22]([CH3:26])([CH3:25])[C:23]#[CH:24]>C(#N)C>[CH3:25][C:22]([O:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][CH:5]=1)([CH3:26])[C:23]#[CH:24]

Inputs

Step One
Name
Quantity
655 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Name
cuprous chloride
Quantity
495 mg
Type
reactant
Smiles
Name
Quantity
10 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
970 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Three
Name
Quantity
570 mL
Type
reactant
Smiles
ClC(C#C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 4 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at <5° C
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate (5 L) and 1N HCl (2 L)
WASH
Type
WASH
Details
The organic fraction was washed with 1N NaOH (2×1 L), water (1 L), and brine (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
the solvent was removed at reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(C#C)(C)OC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 930 g
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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